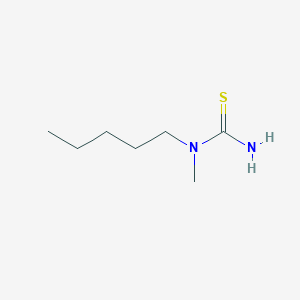

N-methyl-N-pentylthiourea

Description

N-Methyl-N-pentylthiourea is a thiourea derivative characterized by a thiourea backbone (N-C(S)-N) with methyl (-CH₃) and pentyl (-C₅H₁₁) substituents on the nitrogen atoms. Thioureas are sulfur analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct chemical properties, such as increased acidity of the NH groups and enhanced metal-chelating capabilities.

Properties

CAS No. |

169789-46-2 |

|---|---|

Molecular Formula |

C7H16N2S |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

1-methyl-1-pentylthiourea |

InChI |

InChI=1S/C7H16N2S/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |

InChI Key |

WNATTZPFYNVZQG-UHFFFAOYSA-N |

SMILES |

CCCCCN(C)C(=S)N |

Canonical SMILES |

CCCCCN(C)C(=S)N |

Synonyms |

Thiourea, N-methyl-N-pentyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Thiourea Family

a) N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea

- Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group and a methoxyphenyl substituent.

- Compared to N-methyl-N-pentylthiourea, this compound has higher molecular weight (due to aromatic and acyl groups) and likely lower solubility in nonpolar solvents .

- Bond Characteristics : The thiourea core maintains typical bond lengths (C=S: ~1.68 Å, N-C: ~1.34 Å), consistent across derivatives .

b) 1-(2-Nitrophenyl)-3-pivaloylthiourea

- Structure: Similar to the above but with a nitro (-NO₂) group instead of methoxy (-OCH₃).

- This compound, with alkyl groups, lacks such electronic effects but may exhibit stronger hydrophobic interactions .

c) N-Cyclohexyl-N′-phenylthiourea

- Structure : Cyclohexyl and phenyl substituents.

- Key Differences : The cyclohexyl group enhances steric hindrance and conformational flexibility compared to the linear pentyl chain in this compound. Phenyl groups enable resonance stabilization, absent in alkyl-substituted analogs.

Comparison with Urea Derivatives

Ureas lack the sulfur atom in thioureas, leading to distinct properties:

Key Differences :

- Reactivity : Thioureas (C=S) are more acidic (pKa ~12–14) than ureas (pKa ~20–22), enabling easier deprotonation for coordination chemistry.

- Solubility : Alkyl-substituted thioureas like this compound are less water-soluble than polar urea derivatives (e.g., cumyluron) but more soluble in organic solvents.

Physicochemical Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | ~174.3 (estimated) | 80–85 (predicted) | 5 (water), 50 (EtOH) | 2.8 |

| N-(2-Methoxyphenyl)thiourea | 196.3 | 145–147 | 2 (water), 30 (DCM) | 1.5 |

| Cumyluron | 333.8 | 168–170 | 0.1 (water), 20 (acetone) | 3.2 |

Note: Data for this compound are extrapolated from alkylthiourea trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.